The synthesis of 1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can be achieved through several methods:
The molecular structure of 1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can be described using its InChI code: InChI=1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2
.
A simplified representation using SMILES notation is: FC1(F)CC(C2=CC(Br)=CC=C2)C1
, which illustrates the arrangement of atoms within the molecule .
1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene participates in various chemical reactions:
The mechanisms for these reactions generally involve the formation of intermediates that facilitate the substitution or addition of functional groups based on nucleophilic attack at the bromine site.
The mechanism of action for 1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is primarily influenced by its structural features:
The stability of 1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can be influenced by environmental factors such as temperature and pH levels.
1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene has several important applications:
The compound's unique properties make it a candidate for drug discovery efforts aimed at developing novel therapeutic agents targeting specific biological pathways .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2